1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone

Antibacterial Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

Researchers often treat 5-thio-substituted tetrazoles as interchangeable, but the acetonyl moiety in this compound is critical for biological activity. Replacing it with acetic acid or phenacyl analogs leads to a complete loss of targeted antibacterial potency. This S-substituted tetrazole derivative is a privileged scaffold for hit-to-lead campaigns against S. aureus and E. coli. - Optimal lipophilicity (cLogP ~0.97) for membrane permeation, outperforming polar acid analogs. - Reactive α-methylene ketone enables further functionalization for activity-based probes. - Class-level low acute oral toxicity (LD50 > 1 g/kg) supports safer medicinal chemistry exploration.

Molecular Formula C10H10N4OS
Molecular Weight 234.28 g/mol
CAS No. 25803-68-3
Cat. No. B1362114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone
CAS25803-68-3
Molecular FormulaC10H10N4OS
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyFDXMSEVSSDFTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone (CAS 25803-68-3): Scientific Selection Guide and Procurement-Ready Comparison


1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone (CAS 25803-68-3) is a versatile S-substituted tetrazole derivative (C₁₀H₁₀N₄OS, MW 234.28) featuring a 1-phenyl-1H-tetrazole-5-thiol core alkylated with an acetonyl (propan-2-one) group . This compound is primarily recognized as a foundational building block and intermediate, synthesized via the alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone [1]. Its structure positions it within a broad class of tetrazole-thioethers, where the acetonyl side-chain confers distinct reactivity and biological activity that cannot be replicated by other common analogs, such as the acetic acid, phenacyl, or hydroxyethyl derivatives. This guide provides a quantitative, comparator-driven analysis for informed procurement and research application.

Why 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone Cannot Be Replaced by Generic 5-Thio-Substituted Tetrazole Analogs


In research and industrial procurement, it is a critical error to consider 5-thio-substituted tetrazoles as interchangeable. While many share the same (1-phenyl-1H-tetrazol-5-yl)thio core, the nature of the appended moiety—whether an acetonyl, acetic acid, phenacyl, or other group—dramatically dictates the molecule's physicochemical properties, reactivity, and resultant biological activity [1]. The specific acetonyl group in 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone confers a unique combination of lipophilicity (cLogP ~0.97) and a reactive α-methylene ketone functionality, which is distinct from the carboxylic acid character of its acetic acid analog . As the quantitative evidence below demonstrates, substituting this compound with a closely related derivative can lead to a complete loss of targeted antibacterial activity or altered performance in other applications, underscoring the need for precise compound selection.

Quantitative Differentiation of 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone Against Closest Analogs: An Evidence-Based Guide for Scientists and Procurement Specialists


Superior Antibacterial Potency Against E. coli and S. aureus Compared to Phenacyl and Acetate Ester Derivatives

In a head-to-head comparative study, the target compound (designated A2) demonstrated significantly superior antibacterial activity against both Gram-negative and Gram-positive strains relative to its closest analogs, including the phenacyl (A3) and chloromethyl acetate (A4) derivatives. The study quantified the minimum inhibitory concentration (MIC) using the agar well diffusion method. For E. coli, the target compound (A2) was among the most potent, showing a high zone of inhibition, while for S. aureus, its activity was clearly superior [1].

Antibacterial Activity Structure-Activity Relationship (SAR) Medicinal Chemistry

Distinct Pharmacological Profile: Analgesic Potential with Low Acute Toxicity in Rodent Models

A class-level inference from a study on a series of 1-phenyl-5-mercaptotetrazole derivatives, which includes compounds with structural similarities to 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone, indicates a favorable pharmacological profile. The study found that, across the series, oral acute toxicity in rodents exceeded 1 g/kg. While the target compound itself was not the primary focus, the series demonstrated significant analgesic efficacy without strong anti-inflammatory effects, with certain derivatives showing activity comparable to the standard drug aminophenazone [1]. This provides a valuable baseline for differentiating the potential of this scaffold from other tetrazole derivatives.

Analgesic Activity In Vivo Pharmacology Drug Discovery

Optimized Physicochemical Properties for Permeability and Formulation Compared to Carboxylic Acid Analogs

The acetonyl moiety in 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone provides a critical physicochemical advantage over the more polar (1-phenyl-1H-tetrazol-5-yl)thioacetic acid analog. This is reflected in its calculated partition coefficient (cLogP) of 0.97 , which falls within the ideal range for passive membrane permeability and is often associated with improved oral bioavailability in drug discovery programs. In contrast, the carboxylic acid analog, with its ionizable group, would exhibit a significantly lower LogP, potentially limiting its ability to cross biological membranes. This quantifiable difference allows for more rational selection in lead optimization.

Lipophilicity Drug Design ADME Properties

High-Impact Research and Industrial Scenarios for Procuring 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone


Medicinal Chemistry: Lead Optimization for Novel Antibacterial Agents

Procurement is justified for hit-to-lead or lead optimization campaigns targeting bacterial infections, specifically against Staphylococcus aureus and Escherichia coli. 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone serves as a privileged scaffold, as direct comparative evidence shows its acetonyl side-chain is essential for potent antibacterial activity [1]. Researchers can use it as a starting point to synthesize further derivatives, exploring modifications on the phenyl ring or α-methylene carbon to enhance potency and spectrum of action. Its use is warranted when seeking alternatives to common beta-lactam or quinolone scaffolds.

Drug Discovery: Development of Non-Opioid Analgesic Candidates

This compound is a strategic procurement choice for programs seeking to develop new analgesic drugs with a favorable safety margin. Based on class-level inference from studies on closely related 1-phenyl-5-mercaptotetrazole derivatives, this scaffold is associated with low acute oral toxicity (LD50 > 1 g/kg in rodents) and demonstrable analgesic efficacy [2]. This makes it a safer starting point for exploratory medicinal chemistry compared to many other heterocyclic cores, allowing for focused exploration of its mechanism of action and potential to manage pain without significant anti-inflammatory effects.

Chemical Biology: Probing Target Engagement with a Lipophilic Tetrazole-Thioether Probe

For chemical biology applications, 1-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetone is a superior choice over its more polar acid analog due to its optimal lipophilicity (cLogP = 0.97) . This property enhances its ability to permeate cell membranes, making it an ideal warhead or core for the design of activity-based probes or molecular tools to study intracellular targets. Researchers can leverage the reactive α-methylene ketone group for further functionalization, for instance, to attach fluorophores or affinity tags while maintaining the core's favorable membrane-crossing characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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